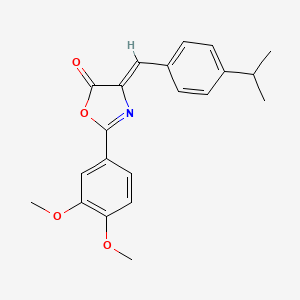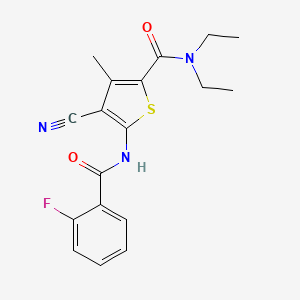![molecular formula C26H31N3O2 B3556607 1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane](/img/structure/B3556607.png)
1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane
Descripción general
Descripción
1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and methylpyridinyl groups attached to a diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, leading to the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate can then be further reacted with appropriate reagents to introduce the 6-methylpyridin-2-yl group and form the final diazinane structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The diazinane ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups would yield quinones, while reduction of the diazinane ring could lead to a more saturated amine structure.
Aplicaciones Científicas De Investigación
1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane involves its interaction with specific molecular targets. The methoxyphenyl and pyridinyl groups may interact with enzymes or receptors, modulating their activity. The diazinane ring could also play a role in stabilizing the compound’s binding to its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one
- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Uniqueness
1,3-Bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane is unique due to its combination of methoxyphenyl and methylpyridinyl groups attached to a diazinane ring. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-(6-methylpyridin-2-yl)-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-20-6-4-7-25(27-20)26-28(18-21-8-12-23(30-2)13-9-21)16-5-17-29(26)19-22-10-14-24(31-3)15-11-22/h4,6-15,26H,5,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDJHGPIVFNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2N(CCCN2CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3556549.png)
![1-{4-[4-(2,3-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-3-FLUOROPHENYL}PROPAN-1-ONE](/img/structure/B3556556.png)
![3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
![N~1~-[3-(BENZOYLAMINO)-5-(4-HYDROXYPHENOXY)PHENYL]BENZAMIDE](/img/structure/B3556577.png)
![ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3556584.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B3556586.png)
![1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione](/img/structure/B3556595.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3556599.png)

![(4-Benzyl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone](/img/structure/B3556621.png)

![N-BENZHYDRYL-2-{[5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3556638.png)
